An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester. While a definitive experimental spectrum for this specific compound is not publicly available, this document, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis based on established NMR principles and data from structurally analogous compounds. The guide elucidates the expected chemical shifts and coupling constants, with a particular focus on how the cis-stereochemistry of the 2-phenyl and 3-carbomethoxy substituents influences the NMR spectrum. Furthermore, it outlines a robust experimental protocol for acquiring and interpreting the NMR data for this and similar pyrrolidine derivatives, thereby providing a self-validating framework for structural elucidation.
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. The biological activity and efficacy of these molecules are often critically dependent on their stereochemistry. For 2,3-disubstituted pyrrolidines, such as the title compound, the relative orientation of the substituents (cis or trans) dictates the three-dimensional shape of the molecule and, consequently, its interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of stereochemistry in organic molecules. Through the analysis of chemical shifts, and particularly scalar (J) coupling constants and Nuclear Overhauser Effects (NOEs), the precise spatial arrangement of atoms can be elucidated. This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester, providing a foundational understanding for researchers working with this class of compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester. These predictions are derived from the analysis of structurally related compounds and established substituent effects on the pyrrolidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H2 (methine) | 4.2 - 4.5 | Doublet of doublets (dd) | ³JH2-H3 ≈ 7-9 Hz, ³JH2-H5a/b ≈ 7-9 Hz | Deshielded by the adjacent phenyl group and nitrogen atom. The cis relationship with H3 results in a larger vicinal coupling constant compared to the trans isomer. |
| H3 (methine) | 3.3 - 3.6 | Multiplet (m) | ³JH2-H3 ≈ 7-9 Hz, ³JH3-H4a/b ≈ 7-9 Hz | Influenced by the electron-withdrawing carbomethoxy group. |
| H4 (methylene) | 2.0 - 2.4 | Multiplet (m) | Diastereotopic protons with complex coupling to H3 and H5. | |
| H5 (methylene) | 3.1 - 3.5 | Multiplet (m) | Diastereotopic protons adjacent to the nitrogen atom. | |
| Phenyl-H (aromatic) | 7.2 - 7.5 | Multiplet (m) | Typical aromatic region for a monosubstituted benzene ring. | |
| -OCH₃ (methyl ester) | 3.6 - 3.8 | Singlet (s) | Characteristic chemical shift for a methyl ester. | |
| N-H | Broad singlet | Chemical shift and line shape are dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 65 - 70 | Deshielded by the phenyl group and nitrogen atom. |
| C3 | 50 - 55 | Influenced by the carbomethoxy group. |
| C4 | 25 - 30 | Typical range for a pyrrolidine methylene carbon. |
| C5 | 45 - 50 | Methylene carbon adjacent to the nitrogen atom. |
| Phenyl-C (ipso) | 140 - 145 | Quaternary carbon attached to the pyrrolidine ring. |
| Phenyl-C (ortho, meta, para) | 125 - 130 | Typical aromatic region. |
| C=O (ester) | 172 - 176 | Characteristic chemical shift for an ester carbonyl. |
| -OCH₃ | 51 - 53 | Typical chemical shift for a methyl ester carbon. |
The Causality Behind Spectral Features: A Deep Dive into Stereochemical Effects
The predicted NMR data are not arbitrary; they are rooted in the fundamental principles of how molecular structure influences the magnetic environment of atomic nuclei.
The Diagnostic Importance of the H2-H3 Coupling Constant
The vicinal coupling constant between the protons at C2 and C3 (³JH2-H3) is a cornerstone for determining the cis/trans stereochemistry in 2,3-disubstituted pyrrolidines. According to the Karplus relationship, the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the two coupled protons.
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For the cis-isomer: The H2 and H3 protons are on the same face of the pyrrolidine ring. In a likely envelope or twisted conformation of the five-membered ring, the dihedral angle between these protons is expected to be in the range of 0-30°, leading to a relatively large coupling constant, typically in the range of 7-9 Hz .
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For the trans-isomer: The H2 and H3 protons are on opposite faces of the ring. This results in a dihedral angle closer to 120-150°, which corresponds to a smaller coupling constant, generally in the range of 2-5 Hz .
Therefore, the observation of a ³JH2-H3 value in the 7-9 Hz range would be strong evidence for the cis configuration.
Nuclear Overhauser Effect (NOE) for Unambiguous cis-Stereochemistry Confirmation
While coupling constants provide powerful evidence, Nuclear Overhauser Effect (NOE) spectroscopy offers a direct, through-space correlation that can definitively confirm the cis relationship. An NOE is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them.
In a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or a series of 1D selective NOE experiments, irradiation of the H2 proton should result in an NOE enhancement of the H3 proton signal for the cis-isomer. Conversely, for the trans-isomer, no such NOE would be expected between H2 and H3. This is a self-validating system for stereochemical assignment.[1][2]
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, the following detailed protocol is recommended.
Sample Preparation
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Compound Purity: Ensure the sample of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester is of high purity (>95%), as impurities can complicate spectral interpretation.
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Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, other solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
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¹H NMR:
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Acquire a standard one-dimensional ¹H spectrum to observe chemical shifts, multiplicities, and integrals.
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Key Parameters:
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Pulse program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
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Spectral width: ~12 ppm.
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Acquisition time: 2-4 seconds.
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Relaxation delay (d1): 5 seconds.
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Number of scans: 16-64.
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¹³C{¹H} NMR:
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Acquire a proton-decoupled ¹³C spectrum to determine the chemical shifts of all carbon atoms.
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Key Parameters:
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Pulse program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').
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Spectral width: ~220 ppm.
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Number of scans: 1024 or more, depending on concentration.
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2D NMR Experiments for Structural Connectivity:
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¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and confirm the connectivity of the pyrrolidine ring protons.[3]
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall molecular structure.
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¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is essential for confirming the cis-stereochemistry as detailed in section 3.2.[1]
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Conclusion
This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester. The key to the stereochemical assignment lies in the careful analysis of the ³JH2-H3 coupling constant and the presence of a definitive NOE between the H2 and H3 protons. By following the detailed experimental protocol outlined, researchers can confidently acquire and interpret the necessary NMR data to unambiguously determine the structure and stereochemistry of this and related pyrrolidine derivatives. This rigorous approach to structural elucidation is fundamental to advancing research in medicinal chemistry and drug development where the precise three-dimensional structure of a molecule is paramount.
References
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Schomaker, J. M., Bhattacharjee, S., Yan, J., & Borhan, B. (2007). Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide. Journal of the American Chemical Society, 129(7), 1996–2003. [Link]
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Boto, A., Hernández, R., & Suárez, E. (2001). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry, 66(23), 7796–7803. [Link]
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Baldini, L., Lenci, E., Faggi, C., & Trabocchi, A. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 22(11), 2753-2760. [Link]
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Valiulin, R. A. (2025, February 27). Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. [Link]
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Madrida, P. J., et al. (2022). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 13(15), 2336–2348. [Link]
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